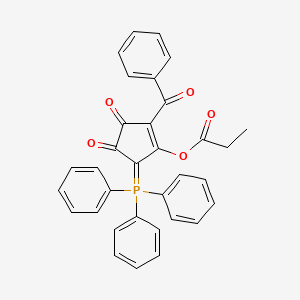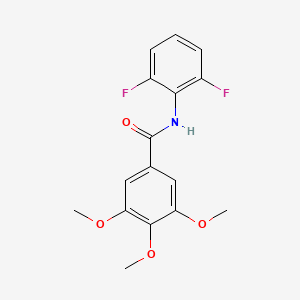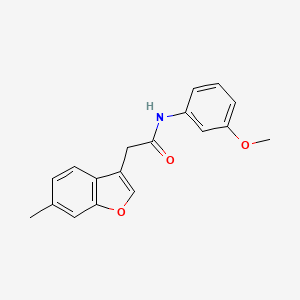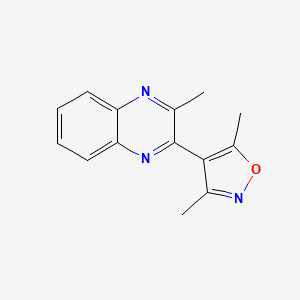![molecular formula C20H21ClN2O2 B5144159 methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5144159.png)
methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride is a chemical compound that has garnered interest in the scientific research community due to its potential applications in various fields. This compound is also known as Methyl TMAQ or Methyl 3-TMAQ.
科学研究应用
Methyl TMAQ has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of Methyl TMAQ is in the field of fluorescence microscopy. This compound has been shown to have excellent fluorescent properties, making it a useful tool for imaging biological samples. Methyl TMAQ has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, this compound has been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells.
作用机制
The mechanism of action of Methyl TMAQ is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl TMAQ has also been shown to have antioxidant properties, which may contribute to its potential anticancer effects.
Biochemical and Physiological Effects:
Methyl TMAQ has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, Methyl TMAQ has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
实验室实验的优点和局限性
One of the primary advantages of using Methyl TMAQ in lab experiments is its excellent fluorescent properties. This compound is highly fluorescent, making it a useful tool for imaging biological samples. In addition, Methyl TMAQ has been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. However, there are some limitations to using Methyl TMAQ in lab experiments. For example, this compound is relatively expensive, which may limit its use in certain experiments. In addition, Methyl TMAQ has a relatively short half-life, which may limit its usefulness in certain applications.
未来方向
There are several future directions for research on Methyl TMAQ. One potential area of research is in the development of new fluorescent probes for detecting metal ions. Methyl TMAQ has been shown to have potential as a fluorescent probe for detecting metal ions, and further research in this area could lead to the development of new and more effective probes. Another potential area of research is in the development of new anticancer agents. Methyl TMAQ has been shown to inhibit the growth of cancer cells, and further research in this area could lead to the development of new and more effective anticancer agents. Finally, there is potential for research on the antioxidant and anti-inflammatory properties of Methyl TMAQ, which could lead to the development of new treatments for a variety of diseases.
合成方法
The synthesis of Methyl TMAQ involves the reaction of 2,6,8-trimethyl-4-quinolinecarboxylic acid with thionyl chloride to form 2,6,8-trimethyl-4-quinolinecarboxylic acid chloride. This is then reacted with 3-aminobenzoic acid methyl ester to form Methyl TMAQ. The yield of this synthesis method is reported to be around 70%.
属性
IUPAC Name |
methyl 3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-12-8-13(2)19-17(9-12)18(10-14(3)21-19)22-16-7-5-6-15(11-16)20(23)24-4;/h5-11H,1-4H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZVNVUBHABIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5144103.png)
![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5144114.png)


![3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5144154.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5144170.png)
![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)
![5'-allyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144178.png)
![1-[4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5144188.png)
![1-{3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5144196.png)